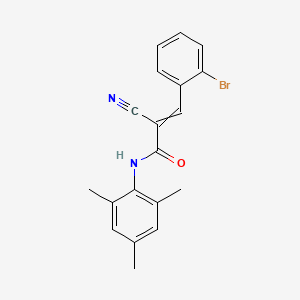

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

説明

3-(2-Bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone. Key structural features include:

- 2-Bromophenyl group: A bromine-substituted aromatic ring at position 2, contributing to steric bulk and electronic effects.

- 2,4,6-Trimethylphenyl (mesityl) amide substituent: A bulky aromatic group that influences solubility and steric hindrance.

This compound’s molecular formula is C₁₉H₁₇BrN₂O, with a calculated molecular weight of 369.26 g/mol. Its structural complexity suggests applications in medicinal chemistry or materials science, particularly in targeting bromodomain-containing proteins or as a ligand in catalysis .

特性

IUPAC Name |

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O/c1-12-8-13(2)18(14(3)9-12)22-19(23)16(11-21)10-15-6-4-5-7-17(15)20/h4-10H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJKWLUREPUJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2Br)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromobenzaldehyde, malononitrile, and 2,4,6-trimethylaniline.

Knoevenagel Condensation: 2-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 2-(2-bromophenyl)-2-cyanoethene.

Amidation: The intermediate 2-(2-bromophenyl)-2-cyanoethene is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation at the phenyl rings or the cyano group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.

Reduction: The major product would be 3-(2-aminophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.

Oxidation: Products may include carboxylic acids or other oxidized derivatives of the original compound.

科学的研究の応用

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism by which 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano group and the bromophenyl moiety are likely involved in these interactions, potentially affecting cellular pathways related to inflammation or cell proliferation.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s analogs differ in halogen type, substitution patterns, and auxiliary functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Halogen Effects :

- The bromine in the target compound provides greater polarizability and van der Waals interactions compared to the chlorine in the analog from . This may enhance binding affinity in hydrophobic pockets .

- The 2-bromophenyl group (target) vs. 4-chlorophenylmethoxy () alters steric accessibility and electronic distribution.

The mesityl amide (target) vs. trichlorophenyl amide () impacts solubility; mesityl groups are lipophilic, while trichlorophenyl groups may increase crystallinity .

Functional Group Additions :

Hypothetical Property and Activity Differences

- Lipophilicity (logP) : The target compound’s bromine and mesityl group likely increase logP (~4.5 estimated) compared to the thiophene analog (logP ~3.2) .

- Bioactivity : The mesityl group’s steric bulk may reduce off-target interactions in enzyme inhibition compared to less hindered analogs.

- Synthetic Accessibility : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) offers modular derivatization pathways, unlike the sulfonyl group in ’s analog .

生物活性

3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a bromophenyl group, a cyano group, and a prop-2-enamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

- Molecular Formula : C19H18BrN2

- Molecular Weight : 369.3 g/mol

The presence of the cyano group enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological studies.

The biological activity of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is primarily attributed to its interactions with specific molecular targets. The cyano and bromophenyl groups play crucial roles in binding to target sites, influencing various biological effects such as:

- Inhibition of Cell Signaling Pathways : Preliminary studies indicate that this compound may interact with proteins involved in cell signaling pathways related to inflammation and cancer progression.

- Potential Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by affecting key regulatory proteins.

Biological Activity Overview

Research findings suggest that 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits growth of cancer cells through modulation of signaling pathways. |

| Anti-inflammatory Effects | May reduce inflammation by targeting specific proteins involved in inflammatory responses. |

| Enzyme Inhibition | Interacts with enzymes critical for cell proliferation and survival. |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that 50 µM concentrations of the compound resulted in approximately 50% inhibition of secretion in bacterial models, indicating its potential as an antibacterial agent targeting virulence factors .

-

Comparative Analysis : Similar compounds were analyzed for their biological effects. For instance:

- 3-(4-bromophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide showed different reactivity profiles due to variations in substituents.

- N-(4-bromophenyl)-3-cyanoacrylamide , although structurally similar, lacked the prop-2-enamide double bond which may affect its biological activity.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various methods:

- Grignard Reactions : Utilizing brominated phenyl derivatives.

- Coupling Reactions : Employing copper-catalyzed methods for efficient coupling of the cyano group with the amide structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。